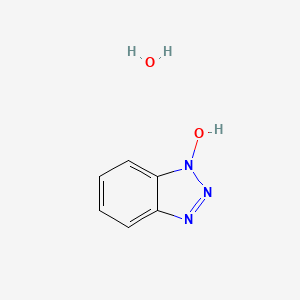

1-Hydroxybenzotriazole hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hydroxybenzotriazole;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUPKRYGDFTMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924462 | |

| Record name | 1H-Benzotriazol-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-53-9, 80029-43-2 | |

| Record name | 1-Hydroxy-1H-benzotriazole hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80029-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080029432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazol-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxybenzotriazole Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72K7GY45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 1-Hydroxybenzotriazole Hydrate in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxybenzotriazole hydrate (HOBt) is a crucial additive in synthetic chemistry, primarily utilized to enhance the efficiency and fidelity of amide bond formation. This guide provides a comprehensive overview of the applications of HOBt in research, with a focus on its pivotal role in peptide synthesis. We will delve into its mechanism of action in suppressing racemization, present quantitative data on its performance, and provide detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), solution-phase synthesis, and other notable applications. Furthermore, this document includes visualizations of key chemical pathways and experimental workflows to facilitate a deeper understanding of its utility.

Core Applications of this compound

1-Hydroxybenzotriazole (HOBt) is an organic compound widely employed as a coupling additive in the synthesis of amides. Its hydrated form is preferred for safety reasons, as anhydrous HOBt is explosive. The primary applications of HOBt in research are:

-

Peptide Synthesis: HOBt is most renowned for its use in both solid-phase and solution-phase peptide synthesis.[1][2] It is commonly used in conjunction with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of peptide bonds.[1][3] Its key functions are to accelerate the coupling reaction and, most importantly, to suppress the racemization of amino acids during activation.[4]

-

Oligonucleotide Synthesis: HOBt also finds application as a coupling additive in the synthesis of oligonucleotides, though this is a less common use compared to peptide synthesis.

-

General Organic Synthesis: Beyond peptides and oligonucleotides, HOBt is utilized in the synthesis of various organic molecules, such as oxadiazoles, where it acts as a reagent to facilitate cyclization reactions.[5]

Mechanism of Action: Suppressing Racemization

The primary role of HOBt in peptide synthesis is to minimize the loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as racemization. When a carboxylic acid is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-amino acids in the final peptide.[6]

HOBt intervenes by rapidly reacting with the O-acylisourea intermediate to form an active HOBt-ester. This ester is still highly reactive towards the incoming amine but is significantly less prone to oxazolone formation. By diverting the reaction pathway through the more stable HOBt-ester, HOBt effectively suppresses racemization and improves the yield and purity of the desired peptide.

Data Presentation: Quantitative Impact of HOBt

The inclusion of HOBt as an additive in peptide coupling reactions has a demonstrable impact on both the reduction of racemization and the improvement of reaction yields.

Suppression of Racemization

The primary benefit of HOBt is its ability to minimize the formation of diastereomeric impurities. The following tables summarize quantitative data from comparative studies.

| Coupling Method | Peptide Fragment | % Epimerization (L-D-L isomer) | Reference |

| DCC | Boc-Leu-Phe-OH + H-Val-OtBu | 14.3% | [7] |

| DCC / HOBt | Boc-Leu-Phe-OH + H-Val-OtBu | < 1% | [7] |

Table 1: Comparison of epimerization in the synthesis of a tripeptide with and without HOBt.

Further studies have compared HOBt with other advanced additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure, which often show even greater suppression of racemization in challenging couplings.

| Coupling Additive | Coupling Reagent | Peptide Fragment Coupling | % Epimerization (L-D-L isomer) |

| HOBt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 18% |

| HOAt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 6% |

Table 2: Comparison of epimerization in a "difficult" solid-phase peptide synthesis using HOBt and HOAt.[8]

| Coupling Additive | Coupling Reagent | % D-Isomer (Epimerization) |

| HOBt | DIC | 8.9% |

| OxymaPure | DIC | 3.8% |

Table 3: Racemization in the solution-phase synthesis of Z-Phg-Pro-NH₂.[9]

Improvement of Coupling Yield

While specific yield improvements vary depending on the amino acid sequence and reaction conditions, the use of HOBt generally leads to higher yields by promoting more efficient coupling and minimizing side reactions.[1]

| Coupling Additive | Coupling Reagent | Yield (%) |

| HOBt | DIC | 78.8% |

| OxymaPure | DIC | 89.8% |

Table 4: Yield comparison in the solution-phase synthesis of Z-Phg-Pro-NH₂.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry with HOBt/DIC

This protocol outlines a standard manual procedure for the addition of a single amino acid to a growing peptide chain on a solid support.

Workflow Diagram:

Materials:

-

Fmoc-protected amino acid

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

-

This compound (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Shake for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add this solution to the resin in the reaction vessel.

-

Add DIC (3-5 equivalents) to the vessel.

-

Shake the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (3 times).

-

The resin is now ready for the next deprotection and coupling cycle.

Solution-Phase Peptide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.

Materials:

-

N-protected amino acid (or peptide) with a free carboxylic acid

-

C-protected amino acid (or peptide) with a free amine (often as a hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

This compound (HOBt)

-

A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) if the amine is a salt.

-

Anhydrous solvent (e.g., DCM, DMF, or a mixture)

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation:

-

Dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1-1.2 equivalents) in the anhydrous solvent in a round-bottom flask.

-

In the same flask, add the C-protected amino acid with the free amine (1.0-1.1 equivalents). If the amine is a hydrochloride salt, add the base (1.1-1.2 equivalents) and stir for 10-15 minutes to liberate the free amine.

-

-

Coupling Reaction:

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.1-1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

-

Other Research Applications

Oligonucleotide Synthesis

In the context of oligonucleotide synthesis, HOBt can be used as an activating agent in conjunction with a phosphoramidite activator, such as dicyanoimidazole (DCI) or tetrazole, to improve coupling efficiency, particularly for challenging couplings.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

HOBt can be employed in the synthesis of certain heterocyclic compounds. For example, it can be used as a reagent in the cyclodehydration of N,N'-diacylhydrazines to form 2,5-disubstituted-1,3,4-oxadiazoles.

Conclusion

This compound remains an indispensable tool in the arsenal of synthetic chemists, particularly in the field of peptide research and drug development. Its ability to effectively suppress racemization while promoting efficient amide bond formation has solidified its role as a gold-standard additive in both solid-phase and solution-phase peptide synthesis. While newer additives have been developed that may offer advantages in specific, challenging scenarios, the cost-effectiveness and proven reliability of HOBt ensure its continued widespread use. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful application of HOBt in their synthetic endeavors.

References

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Core Mechanism of 1-Hydroxybenzotriazole (HOBt) Hydrate in Peptide Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxybenzotriazole (HOBt) is a crucial additive in peptide synthesis, renowned for its ability to enhance coupling efficiency and preserve the stereochemical integrity of amino acids. This technical guide provides a comprehensive overview of the mechanism of action of HOBt hydrate in peptide coupling reactions. It delves into the formation of active esters, the suppression of racemization, and the mitigation of common side reactions. Detailed experimental protocols for HOBt-mediated couplings are presented, along with a comparative analysis of its performance against other coupling additives, supported by quantitative data. Visual diagrams generated using Graphviz are provided to elucidate the intricate reaction pathways and workflows, offering a clear and concise resource for researchers in the field of peptide chemistry and drug development.

Introduction: The Imperative for Efficient and Stereochemically Pure Peptide Synthesis

The synthesis of peptides with high fidelity is fundamental to drug discovery and various biomedical research applications. The formation of the amide bond between amino acids, the cornerstone of peptide synthesis, is a thermodynamically unfavorable process that requires the activation of the carboxylic acid moiety. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this activation. However, their use alone is fraught with challenges, most notably the risk of racemization of the activated amino acid, which can lead to the formation of undesired diastereomers and compromise the biological activity of the final peptide.[1][2]

To address these challenges, additives are incorporated into the coupling reaction. 1-Hydroxybenzotriazole (HOBt) has long been a cornerstone additive in peptide synthesis, significantly improving both the yield and the purity of the final product.[3][4] This guide will explore the detailed mechanism through which HOBt hydrate exerts its beneficial effects.

The Core Mechanism of Action of HOBt

The primary role of HOBt in peptide coupling is to act as a nucleophilic catalyst and a racemization suppressant.[1][5] When used in conjunction with a carbodiimide, HOBt intercepts the highly reactive and unstable O-acylisourea intermediate that is prone to racemization.[3][5]

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carbodiimide (e.g., DCC or EDC) reacts with the C-terminal carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate.[3]

-

Formation of the HOBt Active Ester: HOBt, being a potent nucleophile, rapidly attacks the O-acylisourea intermediate. This leads to the formation of a more stable and less reactive HOBt active ester (OBt-ester) and the corresponding urea byproduct (e.g., dicyclohexylurea (DCU) when using DCC).[5][6]

-

Peptide Bond Formation: The amino group of the N-terminal amino acid or peptide then attacks the carbonyl carbon of the HOBt active ester, forming the desired peptide bond and releasing HOBt.[6] The regenerated HOBt can then participate in another catalytic cycle.

This two-step acylation process via the HOBt active ester is kinetically more favorable than the direct reaction of the amine with the O-acylisourea intermediate and, crucially, is less prone to side reactions.[3]

Suppression of Racemization

Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone (azlactone) intermediate from the activated amino acid.[1][7] This planar intermediate can be attacked by the incoming amine from either side, leading to a loss of stereochemical integrity.

HOBt effectively suppresses racemization by rapidly converting the O-acylisourea intermediate into the HOBt active ester.[1][5] The OBt-ester is significantly less susceptible to cyclization to form the oxazolone intermediate compared to the O-acylisourea.[1] By channeling the reaction through the more stable active ester pathway, HOBt preserves the chirality of the activated amino acid, ensuring the synthesis of enantiomerically pure peptides.[8]

Mitigation of Other Side Reactions

Beyond preventing racemization, HOBt also helps to minimize other common side reactions in peptide synthesis:

-

Aspartimide Formation: Peptides containing aspartic acid residues are prone to the formation of a stable five-membered aspartimide ring, particularly under basic conditions used for Fmoc deprotection. The addition of HOBt to the deprotection solution can help suppress this side reaction.[8][9]

-

Pyroglutamate Formation: N-terminal glutamine residues can undergo intramolecular cyclization to form pyroglutamate. The presence of HOBt during coupling and deprotection steps can reduce the occurrence of this side reaction.[8]

-

Formation of N-acylurea: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct, which terminates the peptide chain. By rapidly trapping the O-acylisourea, HOBt minimizes the formation of this byproduct, thereby improving the overall yield of the desired peptide.[5][10]

Quantitative Data on HOBt Performance

The effectiveness of HOBt in improving coupling efficiency and suppressing racemization has been demonstrated in numerous studies. While specific quantitative data can vary depending on the amino acid sequence, coupling conditions, and analytical methods, the general trends are well-established.

| Additive/Reagent System | Coupling Efficiency/Yield | Racemization Level | Reference(s) |

| Carbodiimide (e.g., DCC, EDC) alone | Lower | Significant | [3][11] |

| Carbodiimide + HOBt | High | Significantly Reduced | [10][12][13] |

| HBTU/TBTU | High | Low (further reduced with HOBt) | [12][14] |

| HATU | Very High | Very Low | [5][15] |

| Carbodiimide + HOAt | Very High | Extremely Low | [7][16] |

| Carbodiimide + CuCl₂ + HOBt | High | Eliminated in some cases | [13] |

Note: HBTU, TBTU, and HATU are uronium/aminium-based coupling reagents that incorporate the HOBt or HOAt moiety within their structure, leading to highly efficient in-situ formation of the active esters.[15]

Experimental Protocols

General Protocol for EDC/HOBt Coupling in Solution Phase

This protocol describes a typical procedure for coupling an N-protected amino acid to an amino acid ester using EDC and HOBt.

Materials:

-

N-protected amino acid (1.0 eq)

-

Amino acid ester hydrochloride (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)

-

N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (1.0 eq, if starting with the hydrochloride salt of the amine)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-protected amino acid and HOBt hydrate in anhydrous DCM or DMF.

-

In a separate flask, dissolve the amino acid ester hydrochloride in DCM or DMF and add DIEA or NMM to neutralize the salt. Stir for 10-15 minutes at room temperature.

-

Cool the solution containing the N-protected amino acid and HOBt to 0 °C in an ice bath.

-

Add EDC·HCl to the cooled solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add the neutralized amine solution to the activated carboxylic acid solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

-

Purify the crude product by flash column chromatography or recrystallization.

General Protocol for DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid (3-5 eq)

-

This compound (HOBt·H₂O) (3-5 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq)

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.[7]

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine and byproducts.[7]

-

Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt hydrate in a minimal amount of DMF.[4] b. Add this solution to the resin. c. Add DIC to the resin suspension.[4] d. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling reaction for the disappearance of free amines using a qualitative test such as the ninhydrin (Kaiser) test.[17] If the test is positive, the coupling step can be repeated.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[17]

-

Repeat steps 1-5 for the subsequent amino acid couplings.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and experimental workflows involving HOBt.

Caption: Mechanism of HOBt-mediated peptide coupling.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. This compound (HOBt)|Peptide Coupling Reagent [benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. nbinno.com [nbinno.com]

- 12. peptide.com [peptide.com]

- 13. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 16. nbinno.com [nbinno.com]

- 17. peptide.com [peptide.com]

A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybenzotriazole hydrate (HOBt hydrate) is a crucial additive in modern organic synthesis, particularly in the construction of amide bonds.[1][2] Its widespread application, especially in peptide synthesis, stems from its remarkable ability to enhance reaction efficiency and, most critically, to suppress racemization at chiral centers.[1][2][3] This guide provides an in-depth overview of the fundamental chemical properties, safety considerations, and practical applications of HOBt hydrate for synthesis.

Physicochemical Properties

1-Hydroxybenzotriazole is commercially available as a hydrate, which typically contains around 11.7% water by weight.[3][4] The anhydrous form of HOBt is explosive and is therefore less commonly used.[3][4][5] The hydrated form is a white crystalline solid and is considered more stable for handling and storage.[1][5]

| Property | Value | Reference |

| CAS Number | 123333-53-9 (hydrate) | [1][6][7] |

| 2592-95-2 (anhydrous) | [7][8] | |

| Molecular Formula | C₆H₅N₃O · xH₂O | [9] |

| Molecular Weight | 135.12 g/mol (anhydrous basis) | [7][8][9] |

| 153.14 g/mol (monohydrate) | [7][10] | |

| Appearance | White to off-white crystalline powder | [1][2][7] |

| Melting Point | 155-158 °C (decomposes) | [2][11] |

| Solubility | DMF: 100 mg/mL, clear; Slightly soluble in water | [11] |

Chemical Structure

The chemical structure of 1-Hydroxybenzotriazole consists of a benzene ring fused to a triazole ring, with a hydroxyl group attached to one of the nitrogen atoms.

Caption: Chemical structure of 1-Hydroxybenzotriazole.

Mechanism of Action in Amide Bond Formation

HOBt hydrate is most commonly employed as an additive in carbodiimide-mediated coupling reactions, for instance, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][12] The primary role of HOBt is to act as a nucleophilic catalyst that intercepts the highly reactive and unstable O-acylisourea intermediate formed from the reaction of a carboxylic acid with EDC.[3] This interception leads to the formation of a more stable HOBt-active ester. This active ester is less susceptible to racemization and readily reacts with a nucleophilic amine to form the desired amide bond, regenerating HOBt in the process.[3][12][13] This catalytic cycle significantly improves the yield and stereochemical purity of the final product.[1][3]

Caption: Mechanism of HOBt in EDC-mediated amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling

The following is a generalized protocol for a solution-phase amide coupling reaction using HOBt hydrate and EDC. Researchers should optimize the specific conditions for their unique substrates.

Materials:

-

Carboxylic acid (1.0 equivalent)

-

Amine (1.0 - 1.2 equivalents)

-

This compound (HOBt hydrate) (1.1 - 1.5 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equivalents)

-

A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt hydrate (1.2 eq.) in the chosen anhydrous solvent (e.g., DMF or DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of EDC: Add EDC·HCl (1.2 eq.) to the cooled solution portion-wise.

-

Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 2.5 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 1-18 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[12]

-

Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove the urea byproduct and excess reagents. This typically involves diluting the reaction mixture with an organic solvent and washing sequentially with a weak aqueous acid, a weak aqueous base, and brine.

-

Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the pure amide.[12]

Safety and Handling

While HOBt hydrate is more stable than its anhydrous counterpart, it is still a chemical that requires careful handling. The anhydrous form is classified as an explosive.[3][5]

| Hazard | Precaution | Reference |

| Explosive Potential | The anhydrous form is explosive. The hydrated form is more stable but may explode upon heating. Avoid shock, friction, and heat. | [3][5][6][9] |

| Flammability | Highly flammable. Keep away from heat, sparks, and open flames. | [6][9] |

| Irritation | Causes eye irritation. May cause skin and respiratory tract irritation. | [6][9] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing. In case of dust formation, use respiratory protection. | [5][6][14] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Keep refrigerated (below 4°C/39°F). Protect from light. | [5][6][14] |

| Spills | For small spills, carefully sweep up or vacuum the material to minimize dust generation and place it in a suitable container for disposal. For larger spills, specialized containment and cleanup procedures may be necessary. | [5][6] |

| Disposal | Dispose of HOBt and any contaminated materials in accordance with local, regional, and national environmental regulations. | [5] |

Applications in Synthesis

The primary application of HOBt hydrate is as an additive in peptide synthesis, both in solution-phase and solid-phase methodologies.[1][3] Its ability to suppress racemization is particularly valuable when coupling chiral amino acids.[1][3] Beyond peptide synthesis, HOBt hydrate is a versatile reagent for general amide synthesis from carboxylic acids, especially when the formation of acyl halides is not feasible.[1] It has also been used in the synthesis of other organic molecules, such as oxadiazoles.[2]

Conclusion

This compound is an indispensable tool for chemists engaged in the synthesis of peptides and other amide-containing molecules. Its efficacy in promoting efficient coupling while preserving stereochemical integrity has solidified its place in the synthetic chemist's toolbox. A thorough understanding of its properties, mechanism, and safe handling procedures is paramount for its successful and safe utilization in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 123333-53-9 [chemicalbook.com]

- 3. This compound (HOBt)|Peptide Coupling Reagent [benchchem.com]

- 4. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]

- 8. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. This compound | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mainchem.com [mainchem.com]

- 12. benchchem.com [benchchem.com]

- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 14. chemicalbook.com [chemicalbook.com]

The Role of 1-Hydroxybenzotriazole (HOBt) as a Nucleophilic Additive in Organic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical role of 1-Hydroxybenzotriazole (HOBt) as a nucleophilic additive in organic reactions, particularly in the formation of amide bonds—the cornerstone of peptide synthesis and a frequent reaction in the development of pharmaceuticals. We will explore its mechanism of action, its effectiveness in suppressing side reactions, quantitative performance data, and detailed experimental protocols.

Introduction: The Challenge of Amide Bond Formation

The formation of an amide bond via the condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires the activation of the carboxyl group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this activation.[1][2] However, their use alone is fraught with challenges. The primary activated species, a highly reactive O-acylisourea intermediate, is unstable and prone to two major side reactions:

-

Racemization: For chiral carboxylic acids, particularly α-amino acids, the activated intermediate is susceptible to the loss of stereochemical integrity through pathways like oxazolone formation or direct enolization.[3] This leads to a mixture of epimers, which can be difficult to separate and can drastically alter the biological activity of the final product.[2]

-

N-acylurea Formation: The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[1] This rearrangement consumes the activated acid, leading to lower yields of the desired amide.

To overcome these challenges, nucleophilic additives are employed. HOBt has long been the gold standard additive, serving as an activating agent and racemization suppressor that enhances both the efficiency and fidelity of amide bond formation.[1]

Mechanism of Action: The HOBt-Mediated Pathway

HOBt functions as a nucleophilic catalyst by intercepting the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with a carbodiimide.[1][3] This intervention diverts the reaction down a more productive and stereochemically secure pathway.

The key steps are as follows:

-

Activation of Carboxylic Acid: The carbodiimide (e.g., EDC) reacts with the carboxylic acid to form the highly reactive O-acylisourea intermediate.

-

Formation of the OBt Active Ester: HOBt rapidly attacks the O-acylisourea intermediate. This is a kinetically favored process that outcompetes the pathways leading to racemization and N-acylurea formation. This reaction forms a benzotriazolyl ester (OBt active ester) and releases the urea byproduct (e.g., dicyclohexylurea (DCU) from DCC or a water-soluble urea from EDC).[1][2]

-

Nucleophilic Acyl Substitution: The OBt active ester is more stable than the O-acylisourea intermediate but still highly reactive towards the amine nucleophile.[1] The amine attacks the carbonyl carbon of the OBt ester, forming the desired amide bond and regenerating HOBt, which can then participate in another catalytic cycle.

This mechanism effectively 'traps' the activated carboxylic acid in a state that is less prone to racemization while maintaining high reactivity towards the amine, thereby ensuring higher yields and purity of the final amide product.[4]

Figure 1: HOBt-mediated amide bond formation pathway.

Suppression of Side Reactions

HOBt's primary roles are to enhance coupling efficiency and preserve stereochemical integrity. It achieves this by mitigating the two principal side reactions associated with carbodiimide-mediated couplings.

Racemization during peptide coupling often proceeds through the formation of an achiral 5(4H)-oxazolone intermediate, especially when activating N-acyl amino acids.[2] The formation of the HOBt active ester is kinetically favored over the formation of this oxazolone. By providing a more rapid and direct route for the amine to couple with the activated acid, HOBt minimizes the lifetime of the activated intermediate, thereby reducing the opportunity for racemization to occur.[3]

The intramolecular rearrangement of the O-acylisourea intermediate to the stable N-acylurea is a significant yield-limiting side reaction. The rapid trapping of the O-acylisourea by HOBt to form the OBt active ester effectively prevents this unwanted rearrangement, channeling the activated species toward the productive amide formation pathway.[1]

Quantitative Performance Data

The inclusion of HOBt as an additive has a dramatic and quantifiable impact on reaction outcomes, particularly concerning yield and the suppression of epimerization.

Kinetic studies have shown that while the rate-determining step in an EDC-mediated coupling is the initial formation of the O-acylisourea (a step whose rate is independent of HOBt concentration), the final product distribution is entirely controlled by HOBt.[5] In a representative study, the absence of HOBt resulted in a drastic reduction in product yield.

Table 1: Effect of HOBt on Amide Yield in an EDC-Mediated Coupling

| Additive | Yield of Desired Amide | Key Observation |

|---|---|---|

| With HOBt | >80% | High conversion to the desired product.[5] |

| Without HOBt | 14% | Significant formation of decomposition and side products.[5] |

While HOBt is highly effective, other additives have been developed. 1-Hydroxy-7-azabenzotriazole (HOAt) is generally considered superior to HOBt in suppressing racemization due to the electron-withdrawing effect of the nitrogen atom at the 7-position, which leads to a more reactive active ester.[3][6] However, HOBt remains a cost-effective and highly reliable standard.

Table 2: Comparative Epimerization in Peptide Synthesis with Different Additives

| Coupling System | Peptide Fragment / Model | % Epimerization |

|---|---|---|

| DCC / HOBt | Z-Phg-Val-OMe | 10.2%[3] |

| DCC / HOAt | Z-Phg-Val-OMe | 1.8%[3] |

| DCC / HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin | 18%[6] |

| DCC / HOAt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin | 6%[6] |

This data clearly demonstrates that while HOBt significantly reduces epimerization compared to having no additive, HOAt offers an even greater degree of stereochemical protection in challenging coupling reactions.[3][6]

Experimental Protocols

The following are generalized, detailed protocols for performing HOBt-mediated amide bond formation in both solution-phase and solid-phase synthesis.

This protocol describes a standard procedure for coupling a carboxylic acid and an amine in solution.[1]

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine (or amine hydrochloride salt) (1.0 - 1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)), if using an amine salt

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in the anhydrous solvent.

-

If using an amine hydrochloride salt, add it to the mixture along with the base (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 eq) to the solution in one portion.

-

Stir the reaction at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

-

If using a free amine, add it to the reaction mixture at this stage.

-

Allow the reaction to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol outlines a standard coupling cycle on a resin support for Fmoc-based SPPS.[3]

Materials:

-

Fmoc-protected amino acid (5 eq based on resin substitution)

-

HOBt (5.5 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (5.5 eq)

-

Resin with free N-terminal amine

-

DMF (synthesis grade)

-

DCM (for washing)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc protecting group has been removed from the resin-bound peptide using a standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

-

Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (5 eq) and HOBt (5.5 eq) in a minimal volume of DMF.

-

Coupling: Add the activation solution to the swelled and washed resin.

-

Initiation: Add DIC (5.5 eq) to the resin suspension.

-

Reaction: Agitate the mixture at room temperature under an inert gas for 1-4 hours.

-

Monitoring: Monitor the completion of the coupling using a qualitative test, such as the ninhydrin (Kaiser) test.

-

Washing: Once the reaction is complete (ninhydrin test is negative), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

References

The Genesis of a Peptide Chemist's Mainstay: The Discovery and Historical Development of HOBt

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry, the formation of the amide bond is the foundational reaction. For decades, researchers have sought to optimize this crucial step, striving for high yields, minimal side reactions, and the preservation of stereochemical integrity. A landmark achievement in this pursuit was the introduction of 1-Hydroxybenzotriazole (HOBt) as a coupling additive. This guide provides an in-depth exploration of the discovery and historical development of HOBt, its mechanism of action, and its enduring impact on the synthesis of peptides.

The Pre-HOBt Era: A Challenge of Racemization and Side Reactions

The mid-20th century saw the advent of dicyclohexylcarbodiimide (DCC) as a widely used reagent for peptide bond formation, first reported by Sheehan and Hess in 1955. While effective in activating the carboxyl group of an amino acid, the use of DCC alone was fraught with challenges. The highly reactive O-acylisourea intermediate formed during the reaction was prone to two significant side reactions:

-

Racemization: The activated amino acid could cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is acidic and can be abstracted, leading to a loss of stereochemical purity upon nucleophilic attack by the amine component. This was particularly problematic for sterically hindered or sensitive amino acids.

-

N-acylurea Formation: The O-acylisourea intermediate could undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, consuming the activated amino acid and reducing the overall yield of the desired peptide.

These drawbacks necessitated a solution that could temper the reactivity of the activated intermediate without compromising coupling efficiency.

A Serendipitous Discovery: The Introduction of HOBt by König and Geiger

In 1970, a seminal paper by Wolfgang König and Rolf Geiger, working at Hoechst AG, described a new method for peptide synthesis that would revolutionize the field.[1] Their work introduced 1-hydroxybenzotriazole (HOBt) as an additive to the DCC coupling method. In a later reflection, Wolfgang König recounted that the idea to test HOBt was sparked by chance while viewing an advertisement for benzotriazole, recognizing that its 1-hydroxy derivative possessed structural elements ideal for their purpose.

Their research demonstrated that the addition of HOBt to the DCC-mediated coupling reaction dramatically suppressed racemization and prevented the formation of N-acylurea byproducts. This led to significantly higher yields and purer peptide products.

The Mechanism of HOBt Action

The success of HOBt lies in its ability to intercept the highly reactive O-acylisourea intermediate. Instead of proceeding down the pathways of racemization or N-acylurea formation, the intermediate rapidly reacts with HOBt to form a benzotriazolyl active ester (OBt-ester). This active ester is sufficiently reactive to readily acylate the amino component of the growing peptide chain but is significantly more stable and less prone to racemization than the O-acylisourea.

The general mechanism can be visualized as follows:

Quantitative Impact: The Data from König and Geiger's Seminal Work

The 1970 paper by König and Geiger provided compelling quantitative evidence for the efficacy of HOBt. They utilized Weygand's gas chromatography test to quantify the extent of racemization in various peptide coupling reactions. The following table summarizes key findings from their research, demonstrating the dramatic reduction in racemization when HOBt is added to DCC-mediated couplings.

| Coupling Reaction | Method | % D-Isomer (Racemate) |

| Z-Leu-Phe-OH + H-Val-OtBu | DCC | High (not specified) |

| Z-Leu-Phe-OH + H-Val-OtBu | DCC/HOBt | < 1% |

| Z-Phg-OH + H-Pro-NH₂ | HATU | 10.8% |

Data compiled from various studies citing the original work and related research.[2]

These results clearly illustrated that the DCC/HOBt method provided peptides in excellent yield and high purity.

Experimental Protocols from the Dawn of the HOBt Era

The original experimental procedures described by König and Geiger laid the groundwork for the widespread adoption of HOBt. While modern protocols have been refined, understanding the foundational methods is crucial for a comprehensive historical perspective.

Synthesis of 1-Hydroxybenzotriazole (HOBt)

A common early method for the synthesis of HOBt involved the reaction of o-nitrochlorobenzene with hydrazine hydrate.

Procedure:

-

A mixture of o-chloronitrobenzene (0.2 mol) and hydrazine hydrate (0.65 mol) in 100 ml of alcohol is heated under reflux for 9 hours.[3]

-

After cooling, the alcohol is removed by evaporation.[3]

-

The resulting syrup is dissolved in water and extracted with ether.[3]

-

The aqueous phase is acidified with hydrochloric acid to a pH of 1.[3]

-

The precipitated HOBt is collected by filtration and purified by crystallization from water.[3]

General Procedure for Peptide Coupling using DCC/HOBt (as described by König and Geiger)

The following is a generalized representation of the original coupling protocol:

Procedure:

-

The N-protected amino acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are dissolved in an appropriate solvent (e.g., dichloromethane or DMF).

-

The solution is cooled to 0°C in an ice bath.

-

The amino acid ester hydrochloride (1 equivalent) and a tertiary amine base (e.g., N-methylmorpholine or diisopropylethylamine) (1 equivalent) are added to the reaction mixture.

-

A solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent is added to the cooled reaction mixture.

-

The reaction is stirred at 0°C for a few hours and then allowed to warm to room temperature and stirred overnight.

-

The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is subjected to a standard work-up procedure, typically involving washing with dilute acid, saturated sodium bicarbonate solution, and brine, followed by drying and evaporation of the solvent to yield the crude peptide.

The Evolution of Benzotriazole-Based Reagents: The Legacy of HOBt

The groundbreaking work of König and Geiger paved the way for the development of a host of other benzotriazole-based coupling reagents. These subsequent innovations aimed to further improve coupling efficiency, reduce side reactions, and simplify reaction procedures.

-

1-Hydroxy-7-azabenzotriazole (HOAt): Introduced by Carpino in the early 1990s, HOAt was shown to be even more effective than HOBt in suppressing racemization, particularly in difficult couplings. The nitrogen atom at the 7-position enhances the acidity of the hydroxyl group, making it a better leaving group and accelerating the coupling reaction.

-

Phosphonium and Uronium Salts: The incorporation of the HOBt moiety into phosphonium salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provided convenient, one-pot coupling reagents that did not require the separate addition of a carbodiimide. These reagents became mainstays in automated solid-phase peptide synthesis.[4]

Conclusion: The Enduring Impact of HOBt

The discovery of 1-hydroxybenzotriazole by König and Geiger was a pivotal moment in the history of peptide chemistry. It provided a simple, effective, and economical solution to the long-standing problems of racemization and N-acylurea formation in carbodiimide-mediated peptide synthesis. The principles established by their work not only made the synthesis of complex peptides more feasible but also laid the foundation for the development of a new generation of highly efficient coupling reagents. Today, more than five decades after its introduction, HOBt and its derivatives remain indispensable tools for researchers, scientists, and drug development professionals in the ongoing quest to synthesize peptides with ever-increasing complexity and purity.

References

- 1. [A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Structure of 1-Hydroxybenzotriazole Monohydrate

For: Researchers, scientists, and drug development professionals

Introduction

1-Hydroxybenzotriazole (HOBt) is an organic compound widely employed as a critical additive in organic synthesis, particularly in the formation of amide bonds for peptide and pharmaceutical manufacturing.[1][2] While highly effective, the anhydrous form of HOBt is explosive and poses significant handling risks.[3] To mitigate this hazard, it is commercially supplied as 1-Hydroxybenzotriazole monohydrate (HOBt · H₂O), a more stable, hydrated crystalline powder.[3][4]

This guide provides a comprehensive technical overview of the structure, properties, and analysis of HOBt monohydrate. It details the compound's role in enhancing reaction efficiency, outlines the experimental protocols for its quality control, and presents its synthetic origins. The monohydrate form is favored for its improved safety profile and handling characteristics while retaining the essential chemical activity of the anhydrous compound.[5]

Molecular Structure and Physicochemical Properties

1-Hydroxybenzotriazole is a derivative of benzotriazole.[3] The monohydrate consists of the HOBt molecule co-crystallized with one molecule of water. This incorporation of water significantly stabilizes the compound.[6] The key physicochemical properties of both the anhydrous and monohydrate forms are summarized below for comparison.

| Property | 1-Hydroxybenzotriazole (Anhydrous) | 1-Hydroxybenzotriazole Monohydrate |

| Appearance | White crystalline powder[4] | White to off-white crystalline powder[5][7] |

| Molecular Formula | C₆H₅N₃O[3][8] | C₆H₅N₃O · H₂O or C₆H₇N₃O₂[7][9] |

| Molecular Weight | 135.12 g/mol [10] | ~153.14 g/mol [9][11] |

| Melting Point | 156-159 °C (decomposes)[3] | 155-158 °C[12][13] |

| Water Content | Max 0.5%[14] | Typically 11-16%[6][15] |

| Solubility | Soluble in DMSO, Methanol[10] | Soluble in DMF, Methanol; Slightly soluble in water[12] |

| CAS Number | 2592-95-2[8] | 123333-53-9[5][7] |

Mechanism of Action in Peptide Synthesis

The primary application of HOBt is as a coupling additive in peptide synthesis, where it acts to both accelerate amide bond formation and suppress the racemization of chiral amino acids.[1][13] It is most effective when used in conjunction with a carbodiimide dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The mechanism proceeds via the following pathway:

-

The carboxylic acid group of an N-protected amino acid is activated by the carbodiimide, forming a highly reactive but unstable O-acylisourea intermediate.

-

This intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct.

-

HOBt rapidly intercepts the O-acylisourea intermediate, forming a more stable and less reactive HOBt-active ester.[1]

-

This active ester then undergoes a clean and efficient nucleophilic attack by the amino group of a second amino acid or amine, forming the desired amide bond with minimal racemization and side-product formation.[1][4]

Experimental Protocols for Analysis and Quality Control

Ensuring the purity and structural integrity of HOBt monohydrate is critical for its performance in synthesis.[2][6] Several analytical techniques are routinely employed for quality control.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of HOBt and identify any organic impurities, such as residual starting materials or degradation products.[6] High purity, often specified as ≥99.0%, is required to prevent side reactions.[2]

-

Methodology:

-

Standard Preparation: Accurately weigh a reference standard of HOBt monohydrate and dissolve it in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration.

-

Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard.

-

Chromatography: Inject equal volumes of the standard and sample solutions into a reverse-phase HPLC system equipped with a C18 column and a UV detector.

-

Analysis: Purity is calculated based on the area percentage of the principal peak in the sample chromatogram. Identity is confirmed if the retention time of the sample's main peak matches that of the reference standard.

-

Titration

-

Purpose: To perform an assay of the HOBt content.

-

Methodology:

-

Accurately weigh a sample of HOBt monohydrate and dissolve it in a suitable solvent.

-

Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a potentiometric endpoint or a suitable colorimetric indicator.

-

The percentage of HOBt is calculated from the volume of titrant required to reach the equivalence point.

-

Karl Fischer Titration

-

Purpose: To accurately determine the water content, a critical parameter for the monohydrate.

-

Methodology:

-

A sample of HOBt monohydrate is introduced into the titration cell of a Karl Fischer apparatus containing a specialized reagent.

-

The reagent reacts stoichiometrically with water. The endpoint is detected electrochemically.

-

The water content is calculated based on the amount of reagent consumed. The typical range for the monohydrate is between 11% and 14%.[6]

-

Spectroscopic Analysis

-

Purpose: To confirm the chemical structure and identity of the compound.

-

Methods:

-

Fourier-Transform Infrared Spectroscopy (FTIR): The sample (often prepared as a KBr pellet) is analyzed to obtain an infrared spectrum.[11] The spectrum should show characteristic absorption bands for the O-H (hydroxyl and water), N-H/C-H (aromatic), and C=N/C=C functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by showing the chemical shifts and coupling patterns of the hydrogen and carbon atoms, respectively.[11][16]

-

Mass Spectrometry (MS): Provides information on the mass-to-charge ratio of the molecule, confirming its molecular weight.[10]

-

Synthesis Overview

The industrial synthesis of 1-Hydroxybenzotriazole typically starts from o-nitrochlorobenzene and hydrazine hydrate.[1][17] The process involves a cyclocondensation reaction where the benzotriazole ring is formed.

A general synthetic procedure is as follows:

-

o-Nitrochlorobenzene is dissolved in a solvent such as toluene.

-

Hydrazine hydrate is added, and the mixture is heated to reflux (110-120 °C).[17] During this step, a nitro-to-amine reduction followed by intramolecular cyclization occurs, forming the triazole ring.[1] Water generated during the reaction is removed.

-

After the reaction is complete, the mixture is neutralized and then acidified, causing the HOBt product to precipitate.

-

The crude solid is collected by filtration and purified by recrystallization from water to yield the final HOBt monohydrate product as a white powder.[17][18]

Conclusion

1-Hydroxybenzotriazole monohydrate is a structurally simple yet functionally indispensable reagent in modern organic and medicinal chemistry. Its value lies in the efficient mediation of amide bond formation while preserving stereochemical integrity—a critical requirement in peptide and pharmaceutical synthesis. The monohydrate form provides a safe and stable alternative to its hazardous anhydrous counterpart without compromising chemical efficacy. A thorough understanding of its structure, properties, and the analytical methods used for its quality control is essential for researchers and developers to ensure reproducible and high-quality results in their synthetic endeavors.

References

- 1. 1-Hydroxybenzotriazole Hydrate (HOBt)|Peptide Coupling Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 4. 1-Hydroxybenzotriazole | 2592-95-2 [chemicalbook.com]

- 5. globechemie.com [globechemie.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-HYDROXYBENZOTRIAZOLE (MONOHYDRATE) | 123333-53-9 | MSDS and Specifications of 1-HYDROXYBENZOTRIAZOLE (MONOHYDRATE) [molychem.net]

- 8. 1H-Benzotriazole, 1-hydroxy- [webbook.nist.gov]

- 9. GSRS [precision.fda.gov]

- 10. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Hydroxybenzotriazole wetted with not less than 20 wt. water, 97 123333-53-9 [sigmaaldrich.com]

- 13. This compound | 123333-53-9 [chemicalbook.com]

- 14. 2592-95-2 CAS | 1-HYDROXYBENZOTRIAZOLE ANHYDROUS | Laboratory Chemicals | Article No. 04115 [lobachemie.com]

- 15. 1-Hydroxybenzotriazole | 80029-43-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. This compound(123333-53-9) 1H NMR spectrum [chemicalbook.com]

- 17. CN103450103A - Synthesis process of 1-hydroxybenzotriazole - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

The Role of 1-Hydroxybenzotriazole (HOBt) in Suppressing Racemization during Amide Bond Formation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amide bond formation is a fundamental transformation in chemical synthesis, particularly in the fields of peptide chemistry and drug development. A persistent challenge in coupling chiral N-protected amino acids is the loss of stereochemical integrity at the α-carbon, a phenomenon known as racemization. This process can lead to the formation of undesired diastereomers, compromising the purity, biological activity, and safety of the target molecule. 1-Hydroxybenzotriazole (HOBt) has long been established as a critical additive used in conjunction with coupling reagents like carbodiimides to mitigate this issue. This technical guide provides a comprehensive overview of the chemical mechanisms by which HOBt suppresses racemization, presents quantitative data on its efficacy, details relevant experimental protocols for assessing stereochemical purity, and uses diagrams to illustrate the key chemical pathways.

The Mechanism of Racemization in Amide Bond Formation

The primary pathway for racemization during the coupling of N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate.[1][2] When a carboxylic acid is activated with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), a highly reactive O-acylisourea intermediate is formed. This intermediate is susceptible to intramolecular cyclization, where the amide oxygen of the N-protecting group attacks the activated carbonyl carbon.[1] The resulting oxazolone has a significantly more acidic α-proton, which can be readily abstracted by any base present in the reaction medium. The subsequent protonation of the achiral enolate intermediate can occur from either face, leading to a loss of the original stereochemistry.

Figure 1: General mechanism of racemization via oxazolone formation.

HOBt as a Racemization Suppressant

The core function of HOBt is to intercept the highly reactive O-acylisourea intermediate before it can cyclize to the oxazolone.[3] HOBt is an N-hydroxy compound with sufficient acidity (pKa = 4.60) to rapidly react with the O-acylisourea.[4] This reaction forms a benzotriazolyl active ester (OBt-ester). The OBt-ester is more stable and less prone to forming the oxazolone intermediate.[5] However, it remains sufficiently electrophilic to react efficiently with the desired amine nucleophile to form the target amide bond. By diverting the reaction through the more stable OBt-ester pathway, HOBt effectively minimizes the concentration of the intermediates that lead to racemization, thereby preserving the stereochemical integrity of the amino acid.[6]

Figure 2: HOBt intercepts the reactive intermediate to prevent racemization.

Quantitative Data on Racemization Suppression

The efficacy of HOBt in preserving chiral purity has been quantified in numerous studies. The data consistently shows a significant reduction in the percentage of the undesired diastereomer when HOBt is included as an additive in carbodiimide-mediated couplings.

| Model Peptide Coupling | Coupling Conditions | % D-Isomer (without HOBt) | % D-Isomer (with HOBt) |

| Z-Phe-Val-OH + H-Pro-OtBu | DCC / DMF | 21.4 | 1.0 |

| Boc-Cys(Bzl)-OH + H-Gly-OEt | DCC / CH₂Cl₂ | 14.8 | 0.4 |

| Z-Gly-Phe-OH + H-Val-OMe | DCC / CH₂Cl₂ | 48.0 | 10.4 |

| Tfa-Pro-Val-OH + H-Pro-OMe | DCC / CH₂Cl₂ | 56.0 | <1.0 |

Data compiled from various literature sources demonstrating the general trend. Exact percentages can vary based on specific reaction conditions (temperature, solvent, base, concentration).

Experimental Protocol: Assessing Racemization

A standard method to evaluate the extent of racemization during a coupling reaction is the use of a model system where the formation of diastereomers can be accurately quantified, typically by High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the level of racemization in the coupling of N-acetyl-L-phenylalanine (Ac-L-Phe-OH) and L-leucine methyl ester (H-L-Leu-OMe) with and without HOBt. Racemization of the phenylalanine residue will produce the diastereomer Ac-D-Phe-L-Leu-OMe.

Methodology:

-

Reaction Setup (Control - Without HOBt):

-

In a round-bottom flask, dissolve Ac-L-Phe-OH (1.0 mmol, 1.0 equiv) in 10 mL of dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add H-L-Leu-OMe hydrochloride (1.0 mmol, 1.0 equiv) followed by a tertiary amine base such as N-methylmorpholine (NMM) (1.0 mmol, 1.0 equiv).

-

Add a solution of DIC (1.1 mmol, 1.1 equiv) in 2 mL of DCM dropwise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Reaction Setup (Test - With HOBt):

-

In a separate flask, dissolve Ac-L-Phe-OH (1.0 mmol, 1.0 equiv) and HOBt (1.1 mmol, 1.1 equiv) in 10 mL of DCM.

-

Cool the solution to 0 °C.

-

Add H-L-Leu-OMe hydrochloride (1.0 mmol, 1.0 equiv) and NMM (1.0 mmol, 1.0 equiv).

-

Add a solution of DIC (1.1 mmol, 1.1 equiv) in 2 mL of DCM dropwise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Work-up (for both reactions):

-

Dilute the reaction mixture with 20 mL of DCM.

-

Wash the organic layer sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

-

Analysis:

-

Dissolve a small, accurately weighed sample of the crude product in the HPLC mobile phase.

-

Analyze by reverse-phase HPLC using a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

-

The two diastereomers (Ac-L-Phe-L-Leu-OMe and Ac-D-Phe-L-Leu-OMe) should resolve into two distinct peaks.

-

Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D,L) / (Area(L,L) + Area(D,L))] x 100.

-

Figure 3: Workflow for the experimental assessment of racemization.

Conclusion

1-Hydroxybenzotriazole is an indispensable tool in modern peptide synthesis and amide bond formation for maintaining stereochemical control. Its mechanism of action—intercepting the highly reactive O-acylisourea intermediate to form a more stable, yet sufficiently reactive, OBt-ester—provides an effective strategy to circumvent the racemization-prone oxazolone pathway. The significant reduction in epimerization, as demonstrated by quantitative data, underscores the importance of HOBt as an additive. For professionals in drug development and chemical research, a thorough understanding and correct application of this principle are crucial for the successful synthesis of chirally pure molecules.

References

- 1. Epimerisation in Peptide Synthesis [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 6. bachem.com [bachem.com]

A Preliminary Investigation of 1-Hydroxybenzotriazole (HOBt) as a Coupling Reagent Additive: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-purity peptides is a cornerstone of modern drug development and biomedical research. The critical step in this process is the formation of the amide (peptide) bond between amino acids. However, this reaction is susceptible to side reactions, most notably racemization, which compromises the stereochemical integrity and biological activity of the final peptide.[1][2] 1-Hydroxybenzotriazole (HOBt) is a widely utilized additive in peptide synthesis, renowned for its ability to suppress racemization and enhance the efficiency of coupling reactions.[2][3][4] This technical guide provides an in-depth examination of HOBt's mechanism of action, presents a summary of its performance, details experimental protocols, and outlines critical safety considerations for its use in a laboratory setting.

Core Mechanism of Action: Racemization Suppression

During peptide synthesis, coupling reagents like carbodiimides (e.g., DCC, EDC) activate the carboxyl group of an N-protected amino acid.[5] This activation forms a highly reactive O-acylisourea intermediate. While this intermediate is necessary for the reaction, it is also prone to an intramolecular side reaction, forming a 5(4H)-oxazolone.[2][6] The formation of this oxazolone intermediate is the primary pathway for racemization, as the alpha-hydrogen becomes acidic and can be easily abstracted, leading to a loss of chiral purity.[1]

HOBt intervenes by trapping the O-acylisourea intermediate before it can rearrange into the oxazolone.[2][5] It rapidly reacts with the intermediate to form a highly reactive HOBt-ester. This active ester is more stable against racemization but remains highly susceptible to nucleophilic attack by the amino group of the incoming amino acid, efficiently forming the desired peptide bond.[1][7] By diverting the reaction through the HOBt-ester pathway, HOBt significantly minimizes racemization and often increases the overall reaction rate and yield.[2][5]

Quantitative Performance Analysis

The addition of HOBt to coupling reactions consistently improves key synthesis outcomes. While exact quantitative improvements are sequence- and condition-dependent, the general effects are well-documented.

Table 1: Effect of HOBt in Carbodiimide-Mediated Coupling

| Performance Metric | Without HOBt Additive | With HOBt Additive | Citation(s) |

|---|---|---|---|

| Racemization | Higher risk, especially with sensitive amino acids. | Significantly suppressed. | [1][2][5][8] |

| Reaction Yield | Generally lower due to side reactions. | Often increased. | [3][7][9] |

| Peptide Purity | Lower due to chiral impurities and byproducts. | Higher purity of the target peptide. | [3][7] |

| Coupling Rate | Can be slower. | Generally enhanced. | [2][5] |

| Side Reactions | Prone to N-acylurea and oxazolone formation. | Formation of side products is minimized. |[7][10] |

HOBt is often compared to other additives, including its more reactive analog 1-hydroxy-7-azabenzotriazole (HOAt) and the non-explosive alternative OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[11][12]

Table 2: Comparative Performance of Common Coupling Additives

| Additive | Key Advantages | Key Disadvantages | Citation(s) |

|---|---|---|---|

| HOBt | Cost-effective, highly effective at suppressing racemization. | Anhydrous form is explosive, less reactive than HOAt. | [3][11][13] |

| HOAt | More effective than HOBt at accelerating coupling and suppressing racemization, especially for hindered couplings. | More expensive, also has explosive properties. | [11][12] |

| OxymaPure | Non-explosive (improved safety profile), high coupling efficiency, excellent racemization suppression. | May be more expensive than HOBt. | [11][13][14] |

| 6-Cl-HOBt | More reactive than HOBt, leading to higher reaction rates. | Also a benzotriazole derivative with associated safety concerns. |[12][15] |

Experimental Protocols

The following are generalized protocols for the application of HOBt in peptide synthesis. Researchers should optimize parameters such as solvent, temperature, and reaction time for specific peptide sequences.